molecular formula C9H15NO2 B12442774 Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate

Cat. No.: B12442774
M. Wt: 169.22 g/mol
InChI Key: VFFHLZJSZHWXAJ-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate typically involves the reaction of ethyl acrylate with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the pyrrolidine to the acrylate, forming the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(piperidin-1-YL)prop-2-enoate: Similar structure but with a piperidine ring instead of pyrrolidine.

    Ethyl 3-(morpholin-1-YL)prop-2-enoate: Contains a morpholine ring.

    Ethyl 3-(pyridin-1-YL)prop-2-enoate: Features a pyridine ring.

Uniqueness

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. The ring structure influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-pyrrolidin-1-ylprop-2-enoate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3

InChI Key

VFFHLZJSZHWXAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CN1CCCC1

Origin of Product

United States

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